molecular formula C13H15Cl4NO2 B11975910 N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide CAS No. 303063-39-0

N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide

Cat. No.: B11975910
CAS No.: 303063-39-0
M. Wt: 359.1 g/mol
InChI Key: CWHAIDAGVIHIBV-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is a synthetic organic compound with the molecular formula C13H15Cl4NO2. It is known for its unique chemical structure, which includes both chlorinated and phenoxy groups. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide typically involves the reaction of 4-chlorophenol with 2,2,2-trichloroethanol in the presence of a base to form the intermediate 2,2,2-trichloro-1-(4-chlorophenoxy)ethanol. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The chlorinated groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide involves its interaction with specific molecular targets. The chlorinated and phenoxy groups allow it to bind to certain enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)acetamide
  • N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)butanamide
  • N-(2,2,2-Trichloro-1-(4-chlorophenyl)ethyl)hexanamide

Uniqueness

N-(2,2,2-Trichloro-1-(4-chlorophenoxy)ethyl)pentanamide is unique due to its specific combination of chlorinated and phenoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

303063-39-0

Molecular Formula

C13H15Cl4NO2

Molecular Weight

359.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]pentanamide

InChI

InChI=1S/C13H15Cl4NO2/c1-2-3-4-11(19)18-12(13(15,16)17)20-10-7-5-9(14)6-8-10/h5-8,12H,2-4H2,1H3,(H,18,19)

InChI Key

CWHAIDAGVIHIBV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)Cl

Origin of Product

United States

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